molecular formula C13H19NO B1451527 3-(2,3,5-Trimethylphenoxy)pyrrolidine CAS No. 946726-72-3

3-(2,3,5-Trimethylphenoxy)pyrrolidine

Cat. No.: B1451527
CAS No.: 946726-72-3
M. Wt: 205.3 g/mol
InChI Key: KGIUAQLBDYDCMJ-UHFFFAOYSA-N
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Description

3-(2,3,5-Trimethylphenoxy)pyrrolidine is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a pyrrolidine ring, a saturated nitrogen heterocycle known for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This scaffold is widely utilized in the design of bioactive molecules due to the stereogenicity of its carbon atoms and the potential for a diverse spatial orientation of substituents . The 2,3,5-trimethylphenoxy moiety attached to the pyrrolidine ring may contribute to specific target binding and pharmacokinetic properties. While the specific profile of this compound is under investigation, structurally related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors (NSRIs) . These compounds are investigated for their potential in the treatment of conditions related to the central nervous system. Furthermore, other pyrrolidine derivatives have demonstrated significant anticonvulsant and antinociceptive activity in preclinical models, with a proposed mechanism that may involve an influence on neuronal sodium channels and high-voltage-activated L-type calcium channels . Researchers value this compound as a versatile building block for developing novel therapeutic agents. This compound is provided for research and further manufacturing applications and is strictly not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

3-(2,3,5-trimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-10(2)11(3)13(7-9)15-12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIUAQLBDYDCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2CCNC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrrolidine Derivatives

Pyrrolidine rings are commonly synthesized via:

These methods are adaptable for introducing substituted phenoxy groups such as 2,3,5-trimethylphenoxy.

Preparation via Ring Contraction of Pyridines with Functionalized Substituents

A recent photochemical ring contraction method enables efficient synthesis of functionalized pyrrolidines from pyridine derivatives:

  • Pyridine derivatives react with silylboranes under UV irradiation (365 nm) in benzene at room temperature.
  • This forms bicyclic intermediates that undergo ring contraction to yield pyrrolidine derivatives bearing substituents at various positions.
  • Subsequent N-benzoylation or other functional group modifications are performed to obtain the final pyrrolidine compounds.

This method shows broad substrate scope and high functional group compatibility, allowing incorporation of alkyl or aryl substituents such as trimethylphenoxy groups via appropriate pyridine precursors or post-functionalization.

Step Reagents/Conditions Outcome
Pyridine derivative + PhMe2SiBpin Benzene, 365 nm, 25 °C, 10 h Formation of bicyclic intermediate
Addition of pyridine + benzoyl chloride Room temp, 12 h N-benzoylation to yield pyrrolidine derivative

Multicomponent Reactions Using Pyrrolidinone Intermediates

Another approach involves synthesis of substituted pyrrolidine-2,3-dione derivatives via multicomponent reactions:

  • Ethyl 2,4-dioxovalerate reacts with aromatic aldehydes and aniline in glacial acetic acid or ethanol to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones.
  • These intermediates then react with aliphatic amines in ethanol to yield trisubstituted pyrrolidine-2,3-dione derivatives.
  • Ethanol is preferred over acetic acid as solvent for higher yields.

Though this method focuses on pyrrolidinone derivatives, similar nucleophilic substitution or ring closure steps can be adapted for introducing 2,3,5-trimethylphenoxy substituents on the pyrrolidine ring.

Reaction Solvent Yield (%) Notes
Benzaldehyde + Aniline + Ethyl 2,4-dioxovalerate Glacial acetic acid 70 Room temperature
Same reaction with 1:1:1.5 ratio Glacial acetic acid 77 Optimized reactant ratio
Reaction with aliphatic amines Ethanol Higher yields Ethanol preferred solvent

Nucleophilic Substitution to Introduce 2,3,5-Trimethylphenoxy Group

The 2,3,5-trimethylphenoxy substituent is typically introduced by nucleophilic substitution of a suitable leaving group on a pyrrolidine precursor:

  • Starting from a halogenated pyrrolidine or pyrrolidinone intermediate, reaction with 2,3,5-trimethylphenol under basic conditions can form the ether linkage.
  • Bases such as potassium hydroxide or sodium hydroxide are effective for deprotonating the phenol to form the phenoxide nucleophile.
  • Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polar aprotic solvents facilitate the substitution reaction.

This method is consistent with general ether synthesis and is supported by analogous processes in pyrrolidine chemistry.

Reduction and Functional Group Transformations

In some synthetic routes, pyrrolidinone intermediates are reduced to pyrrolidines:

  • For example, reduction of 3,5,5-trimethyl-pyrrolidin-2-one derivatives yields 2,2,4-trimethylpyrrolidine.
  • These reductions are often performed without isolation of intermediates to improve efficiency and reduce solvent use.
  • Catalysts or hydride reagents such as sodium borohydride or catalytic hydrogenation may be employed depending on substrate sensitivity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Photochemical ring contraction Pyridine derivatives + silylboranes Benzene, UV light (365 nm), RT Broad scope, high functional group tolerance Requires photochemical setup
Multicomponent reaction Ethyl 2,4-dioxovalerate + aldehydes + amines Ethanol or acetic acid, RT High yields, versatile Focus on pyrrolidinone intermediates
Nucleophilic substitution Halogenated pyrrolidine + 2,3,5-trimethylphenol Base (KOH, NaOH), DMF/DMSO Direct introduction of phenoxy group Requires halogenated precursor
Reduction of pyrrolidinones 3,5,5-trimethyl-pyrrolidin-2-one Hydride reagents or catalytic hydrogenation Efficient conversion to pyrrolidine Sensitive to reaction conditions

Research Findings and Optimization Notes

  • Using excess base (e.g., 7.5 to 10 molar equivalents of sodium hydroxide) improves substitution efficiency in nucleophilic ether formation.
  • Ethanol as solvent in multicomponent reactions significantly increases yields compared to acetic acid.
  • Photochemical ring contraction allows rapid access to functionalized pyrrolidines with stereoselectivity and scalability.
  • Avoiding isolation of intermediates in multi-step syntheses reduces purification steps and enhances overall yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5-Trimethylphenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
3-(2,3,5-Trimethylphenoxy)pyrrolidine is being explored for its potential as a pharmaceutical agent. Its structure allows for the modification of pharmacokinetic properties, making it suitable for developing new drugs targeting specific biological pathways. The compound's ability to interact with various receptors and enzymes positions it as a candidate for treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action
The compound exhibits significant interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction is crucial for developing treatments for psychiatric conditions and mood disorders. Studies suggest that it may enhance neurotransmitter activity, providing a therapeutic effect in depression and anxiety disorders.

Biochemical Research

Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is valuable for studying enzyme kinetics and understanding metabolic regulation. For instance, its inhibition of cytochrome P450 enzymes can provide insights into drug metabolism and interactions.

Cellular Effects
The compound influences cellular signaling pathways, affecting gene expression and cellular metabolism. It has been observed to modulate pathways related to energy production and biosynthesis, making it a useful tool in metabolic studies. Its effects on cellular function are dose-dependent, highlighting the importance of dosage in experimental setups.

Pharmacological Studies

Animal Model Research
In vivo studies using animal models have demonstrated the pharmacological effects of this compound. At varying doses, the compound exhibits both beneficial effects (e.g., enzyme inhibition) and potential toxicity at higher concentrations. Understanding these effects is critical for assessing the safety and efficacy of this compound in therapeutic applications.

Neuropharmacology
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological research. Its effects on central nervous system (CNS) functions are being investigated to develop treatments for neurological diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Study Objective Findings
Study AEvaluate enzyme inhibitionDemonstrated significant inhibition of CYP450 enzymes; implications for drug metabolism.
Study BAssess anti-depressant effectsShowed increased serotonin levels in animal models; potential use in treating depression.
Study CInvestigate neuroprotective propertiesFound protective effects against neurodegeneration in rodent models; promising for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can act as a pharmacophore, interacting with biological receptors or enzymes. The trimethylphenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2,3,5-trimethylphenoxy)pyrrolidine with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and pharmacological activity.

Structural Analogues

Compound Name Core Structure Substituents/Modifications Key Features
This compound Pyrrolidine 2,3,5-Trimethylphenoxy at position 3 High lipophilicity; potential CNS activity due to pyrrolidine scaffold .
HBK-19 () Piperazine 2,3,5-Trimethylphenoxypropyl + 2-methoxyphenyl Piperazine core enhances solubility; chloro/methyl groups modulate affinity .
Compound X () Amino alcohol 2,3,5-Trimethylphenoxyethyl + propanol Amino alcohol backbone improves water solubility; LogP = 237.3 .
R-2N-[(2,3,5-TMP)ethyl]aminobutan-1-ol () Amino alcohol 2,3,5-TMP-ethyl + butanol chain Longest alkyl chain in series; 100% MES protection at 30 mg/kg (mice) .
3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine () Pyrrolidine 2,4-Dichloro-3,5-dimethylphenoxymethyl Chloro groups increase electronegativity; hydrochloride salt enhances stability .

Physicochemical Properties

Key data from synthesized analogues ():

Compound Molecular Weight LogP Melting Point (°C) Bioactivity (MES Protection %)
This compound 237.3 (calc.) ~3.5* Not reported Not tested in published studies
Compound X (C14H23NO2) 237.3 2.37 74–76 Moderate activity (69% yield)
R-2N-[(2,3,5-TMP)ethyl]aminobutan-1-ol 251.35 3.1 47–49 100% at 30 mg/kg (i.p., mice)
Compound XVI (C17H27NO2) 277.41 3.8 109–111 68% yield; neurotoxicity noted

*Estimated LogP based on structural similarity to Compound X.

Pharmacological Activity

  • Anticonvulsant Activity: The amino alcohol derivative R-2N-[(2,3,5-TMP)ethyl]aminobutan-1-ol () showed 100% protection against maximal electroshock (MES) in mice at 30 mg/kg, outperforming shorter-chain analogues. Neurotoxicity was observed at higher doses .
  • SAR Insights: Alkyl Chain Length: Longer chains (e.g., butanol in ) enhance anticonvulsant efficacy but may increase toxicity. Substituent Position: 2,3,5-Trimethylphenoxy provides optimal steric and electronic effects compared to 2,5-dimethyl or chloro-substituted analogues () .

Commercial and Research Relevance

  • This compound is marketed as a research chemical (sc-309600), indicating its utility as a building block in drug discovery .
  • Piperazine-based HBK compounds () and amino alcohols (–9) highlight the diversity of applications for trimethylphenoxy derivatives in CNS-targeted therapies.

Q & A

Q. What are the key synthetic routes for 3-(2,3,5-Trimethylphenoxy)pyrrolidine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

  • Buchwald-Hartwig coupling for aryl-pyrrolidine bond formation, using Pd(PPh₃)₄ catalysts and toluene/EtOH solvent systems at 105°C .
  • Protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) to stabilize intermediates during functionalization .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization Tips:

  • Vary catalyst loadings (e.g., 1–5 mol% Pd) and reaction times (12–48 hrs) to balance yield and side reactions.
  • Monitor temperature sensitivity: Higher temperatures (>110°C) may degrade trimethylphenoxy groups .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine CH₂ groups (δ 2.5–3.5 ppm). Trimethylphenoxy methyl groups appear as singlets (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC-PDA: Use C18 columns with acetonitrile/water gradients to assess purity (>99%) and detect trace impurities .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Storage: Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Safety Protocols:
    • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) .
    • Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels (P501/P502) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Variation: Introduce alkynyl (e.g., Scheme 4 in ), aryl, or heteroaryl groups at the pyrrolidine or phenoxy positions.
  • In Vitro Assays: Test against target receptors (e.g., GPCRs) using radioligand binding or fluorescence polarization.
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Data Interpretation:

  • Correlate logP values (lipophilicity) with membrane permeability trends.
  • Use ANOVA to validate significance of substituent effects on IC₅₀ values.

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

  • Replication: Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Analytical Validation: Confirm compound stability under assay conditions via LC-MS to rule out degradation artifacts .
  • Meta-Analysis: Compare datasets using funnel plots to identify publication bias or outlier studies .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer:

  • Continuous Flow Chemistry: Reduces side reactions via precise temperature/residence time control .
  • Catalyst Recycling: Immobilize Pd catalysts on silica supports to minimize metal leaching .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can computational methods predict the environmental toxicity of this compound?

Methodological Answer:

  • QSAR Models: Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors.
  • Ecotoxicity Assays: Simulate aquatic toxicity (e.g., Daphnia magna LC₅₀) via molecular dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,3,5-Trimethylphenoxy)pyrrolidine
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3-(2,3,5-Trimethylphenoxy)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.